(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride is a compound that belongs to the class of imidazo[1,5-a]pyridines, which are heterocyclic compounds containing both nitrogen and carbon atoms in their ring structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties.
The compound can be synthesized through various methods, often involving the cyclization of precursors such as 3-acetylpyridine and hydroxylamine hydrochloride. It is commercially available from chemical suppliers and has been characterized in scientific literature for its biological and chemical properties.
(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride is classified as a heterocyclic amine. Its specific structural features impart distinct reactivity and biological activity, making it a subject of interest in pharmacological research.
The synthesis of (r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride typically involves several key steps:
The process may require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity. Industrial methods may employ continuous flow reactors to optimize production efficiency.
The molecular formula for (r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride is . The compound features an imidazo[1,5-a]pyridine ring system attached to an ethylamine moiety.
This structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.
(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride can participate in several chemical reactions:
These reactions are crucial for modifying the compound for specific applications or improving its biological activity.
The mechanism of action of (r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride typically involves binding to specific receptors or enzymes within biological systems. The imidazo[1,5-a]pyridine moiety allows the compound to interact effectively with active sites on target proteins, potentially modulating their activity.
Research indicates that such interactions can lead to various biological effects, including inhibition or activation of enzymatic pathways critical for therapeutic outcomes.
Key properties include:
These properties are significant when considering the compound's storage, handling, and application in laboratory settings.
(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride has several notable applications:
The imidazo[1,5-a]pyridine scaffold is a nitrogen-rich bicyclic heterocycle characterized by fusion between imidazole and pyridine rings. This architecture confers exceptional structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts [6]. The scaffold’s bipolar nature arises from the electron-rich N1 and electron-deficient N3 atoms within the imidazole ring, facilitating charge transfer properties critical for ligand-receptor binding [7]. These features enable precise modulation of pharmacokinetic properties, including metabolic stability and membrane permeability.
Table 1: Key Structural Features Enabling Biological Activity
Structural Element | Role in Bioactivity | Target Applications |
---|---|---|
Bridgehead Nitrogen Atoms | Hydrogen bond acceptor/donor capabilities | Kinases, GPCRs, ion channels |
Aromatic System | π-π stacking with protein residues | DNA intercalation, enzyme inhibition |
C3-Substitution Site | Accommodates diverse functional groups (e.g., ethylamine) | Target specificity modulation |
Planar Configuration | Enhanced membrane penetration | CNS penetration, intracellular targets |
Derivatives exhibit target promiscuity, evidenced by clinical applications spanning GABAA receptor modulation (zolpidem), antiviral therapies, and kinase inhibition for cancer [1] [6]. The C3 position is particularly amenable to structural diversification, allowing optimization of steric and electronic properties. For instance, introduction of chiral ethylamine at C3 significantly enhances binding specificity for aminergic receptors compared to non-chiral analogs [6] [10].
Chiral ethylamine substituents at the C3 position confer stereoselective bioactivity due to precise spatial matching with asymmetric binding pockets. The (R)-enantiomer of 1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride demonstrates superior target affinity over its (S)-counterpart in multiple studies, attributed to optimized hydrogen-bonding networks and reduced steric clashes [10]. This enantiomeric preference is exemplified in:
The ethylamine moiety’s protonatable nitrogen serves as a hydrogen-bond acceptor, facilitating interactions with catalytic residues in enzymes and ion channels. When functionalized as hydrochloride salt, it improves aqueous solubility and bioavailability—critical for in vivo efficacy. Structure-activity relationship (SAR) studies indicate that N-alkylation of the ethylamine group modulates receptor subtype selectivity, while chain elongation diminishes activity, highlighting the optimal two-carbon spacer length [6].
The therapeutic journey of imidazo[1,5-a]pyridines began with the 1980s approval of zolpidem (GABAA agonist) and alpidem (anxiolytic), validating the scaffold’s CNS applicability [1] [9]. The 2000s witnessed diversification into oncology and infectious diseases, driven by:
Table 2: Milestones in Imidazo[1,5-a]pyridine Therapeutic Development
Era | Representative Drug | Therapeutic Area | Innovation Focus |
---|---|---|---|
1980-1990s | Zolpidem, Alpidem | Sedation/Anxiety | GABAA subtype selectivity |
2000-2010s | Olprinone, Telacebec (Q203) | Cardiotonics, Tuberculosis | Energy metabolism targeting |
2020s | IP-5, IP-6 derivatives | Oncology, CNS disorders | Chiral C3-functionalization |
Recent clinical candidates like telacebec (Q203), an imidazo[1,2-a]pyridine amide in Phase II trials for tuberculosis, inhibit mycobacterial cytochrome bcc complex with nanomolar potency [9]. Parallel developments include anticancer derivatives (e.g., IP-5) inducing p53-mediated apoptosis in breast cancer models [10]. The evolution toward chiral specificity—exemplified by (R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride—marks the scaffold’s maturation into targeted therapies exploiting 3D molecular recognition [6] [10].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1